molecular formula C18H17N3O3S2 B2928042 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide CAS No. 931324-41-3

2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide

Cat. No. B2928042
CAS RN: 931324-41-3
M. Wt: 387.47
InChI Key: NZZFYNLFMYJPIN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Recent advances in the synthesis of imidazole compounds have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of drug precursors.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Agents

Research has shown that derivatives of 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide have been synthesized and tested for their antibacterial activity. These compounds exhibit significant activity against bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticancer Agents

Several studies have focused on the synthesis of derivatives of this compound for potential anticancer activity. These derivatives have been tested against various human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another study highlighted the synthesis and biological evaluation of similar compounds as anticancer agents, with some derivatives exhibiting selective cytotoxicity against cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Antioxidant Agents

Compounds bearing benzimidazole and indole moieties, related to the chemical structure , have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds showed potent anti-microbial activity against various bacteria and fungi and exhibited good antioxidant activity (Naraboli & Biradar, 2017).

Hemolytic Activity

Derivatives of this compound have also been synthesized and screened for antimicrobial and hemolytic activity. The studies found that most of these compounds were active against selected microbial species with variable potency and exhibited less toxicity, making them candidates for further biological screening (Gul et al., 2017).

Future Directions

The development of new antiviral agents with favorable safety and efficacy profiles is an urgent need . Imidazole compounds, due to their broad range of chemical and biological properties, continue to be an important area of research in the development of new drugs .

properties

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(19)22)20-16(21-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYNLFMYJPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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